1-(3,5-Dichlorobenzoyl)-1,4-diazepane
Overview
Description
1-(3,5-Dichlorobenzoyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a 3,5-dichlorobenzoyl group attached to the diazepane ring
Preparation Methods
The synthesis of 1-(3,5-dichlorobenzoyl)-1,4-diazepane typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1,4-diazepane in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature. The general synthetic route can be summarized as follows:
Preparation of 3,5-dichlorobenzoyl chloride: This intermediate is synthesized by the chlorination of 3,5-dichlorobenzoic acid using thionyl chloride or oxalyl chloride.
Reaction with 1,4-diazepane: The 3,5-dichlorobenzoyl chloride is then reacted with 1,4-diazepane in the presence of a base such as triethylamine or pyridine to yield this compound.
Chemical Reactions Analysis
1-(3,5-Dichlorobenzoyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzoyl chloride group, leading to the formation of various derivatives.
Oxidation and Reduction: The diazepane ring can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dichlorobenzoyl)-1,4-diazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorobenzoyl)-1,4-diazepane is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3,5-Dichlorobenzoyl)-1,4-diazepane can be compared with other similar compounds, such as:
3,5-Dichlorobenzoyl chloride: This compound is a key intermediate in the synthesis of this compound and has similar chemical properties.
1,4-Diazepane: The parent compound of this compound, it is a seven-membered ring containing two nitrogen atoms and is used in various chemical syntheses.
Other dichlorobenzoyl derivatives: Compounds such as 3,5-dichlorobenzamide and 3,5-dichlorobenzonitrile have similar structures and are used in related chemical and biological applications.
The uniqueness of this compound lies in its specific combination of the diazepane ring and the 3,5-dichlorobenzoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-diazepan-1-yl-(3,5-dichlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-10-6-9(7-11(14)8-10)12(17)16-4-1-2-15-3-5-16/h6-8,15H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZLFNHVDFDGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181545 | |
Record name | (3,5-Dichlorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926268-06-6 | |
Record name | (3,5-Dichlorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926268-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichlorophenyl)(hexahydro-1H-1,4-diazepin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501181545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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